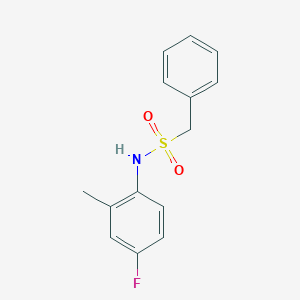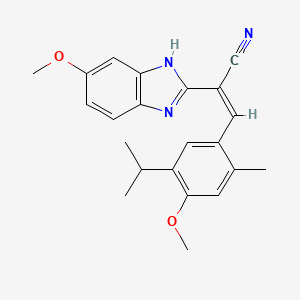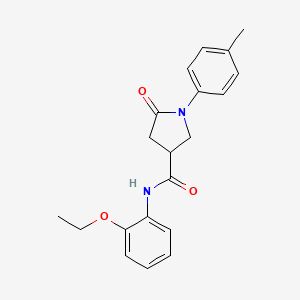
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide, also known as FMPS, is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research as a tool to study the activity of enzymes and receptors in biological systems. This compound has been found to have a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide involves the inhibition of the activity of enzymes and receptors in biological systems. It achieves this by binding to the active site of the target protein, thereby preventing its activity. The binding of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide to the target protein is reversible, allowing for the study of the protein's function in the absence and presence of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide are dependent on the target protein it inhibits. For example, the inhibition of carbonic anhydrase enzymes by N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The inhibition of ion channels and receptors by N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide can lead to changes in the electrical activity of cells, which can have downstream effects on cellular processes.
実験室実験の利点と制限
One of the major advantages of using N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide in lab experiments is its potency and specificity for certain target proteins. This allows for the study of the function of these proteins in a controlled environment. However, one limitation of using N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide is that it may not be effective in inhibiting all target proteins, and its effects may be dependent on the experimental conditions used.
将来の方向性
There are several future directions for the use of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and neurological disorders. N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has also been found to have potential as a tool for the study of protein-protein interactions, which play a crucial role in many biological processes. Additionally, the development of new synthetic methods for the production of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide could lead to the discovery of new compounds with improved properties for use in scientific research.
合成法
The synthesis of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction yields N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide as a white solid with a high yield.
科学的研究の応用
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has been extensively used in scientific research as a tool to study the activity of enzymes and receptors in biological systems. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of certain ion channels and receptors, making it a valuable tool for studying the function of these proteins.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-9-13(15)7-8-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXXDHJSIDBRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)


![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5403124.png)
![3-(4-methoxyphenyl)-2-{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}acrylonitrile](/img/structure/B5403126.png)


![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)